4-{[(Oxan-4-yl)methoxy]methyl}aniline 4-{[(Oxan-4-yl)methoxy]methyl}aniline
Brand Name: Vulcanchem
CAS No.: 1248641-71-5
VCID: VC2698095
InChI: InChI=1S/C13H19NO2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2
SMILES: C1COCCC1COCC2=CC=C(C=C2)N
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

4-{[(Oxan-4-yl)methoxy]methyl}aniline

CAS No.: 1248641-71-5

Cat. No.: VC2698095

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Oxan-4-yl)methoxy]methyl}aniline - 1248641-71-5

Specification

CAS No. 1248641-71-5
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 4-(oxan-4-ylmethoxymethyl)aniline
Standard InChI InChI=1S/C13H19NO2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2
Standard InChI Key QWUQTHZJLYUFDC-UHFFFAOYSA-N
SMILES C1COCCC1COCC2=CC=C(C=C2)N
Canonical SMILES C1COCCC1COCC2=CC=C(C=C2)N

Introduction

Chemical Identity and Basic Properties

4-{[(Oxan-4-yl)methoxy]methyl}aniline (CAS: 1248641-71-5) is an organic compound characterized by an aniline moiety with a methoxymethyl linker attached to a tetrahydropyran ring. The compound has a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol . This structure combines the aromatic properties of aniline with the cyclic ether characteristics of tetrahydropyran (oxane), creating a compound with unique chemical behaviors.

Structural Features

The compound consists of three key structural components:

  • A para-substituted aniline ring with a primary amino group

  • A methoxymethyl linker (-CH2-O-CH2-)

  • A tetrahydropyran (oxane) ring at the 4-position

The structural arrangement can be represented by the following systematic breakdown:

Structural ComponentChemical GroupPosition
Aromatic coreAniline-
Functional groupPrimary amine (-NH2)Para position of aromatic ring
LinkerMethoxymethyl (-CH2-O-CH2-)Para position of aromatic ring
Cyclic moietyOxane (tetrahydropyran)Connected via methoxymethyl linker

Structural Relationships and Analogues

4-{[(Oxan-4-yl)methoxy]methyl}aniline belongs to a broader class of substituted anilines containing tetrahydropyran groups. Several structurally related compounds have been documented in chemical databases and research literature.

Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
2-Methyl-4-[(oxan-4-yl)methoxy]aniline1247827-45-7C13H19NO2Methyl group at ortho position
5-Fluoro-2-[(oxan-4-yl)methoxy]anilineNot specifiedC12H16FNO2Fluorine atom at meta position
2-[4-(Methoxymethyl)oxan-4-yl]anilineNot specifiedC13H19NO2Different arrangement of the methoxy group
N-methyl-4-[(oxan-4-yl)methoxy]anilineNot specifiedC13H19NO2N-methylated amino group

The structural similarities between these compounds suggest comparable chemical behaviors, while the differences in substitution patterns likely influence their specific reactivity profiles and biological activities .

Chemical Reactivity and Transformation

The reactivity of 4-{[(Oxan-4-yl)methoxy]methyl}aniline is primarily governed by its aniline moiety, with the tetrahydropyran ring and methoxymethyl linker influencing its electronic properties and steric environment.

Amine Reactions

As with other aniline derivatives, the primary amine group can undergo various transformations:

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Diazotization followed by various coupling reactions

  • Condensation with carbonyl compounds

Studies on related compounds have demonstrated the feasibility of N-methylation reactions using methanol as a methylating agent under specific catalytic conditions .

Analytical Characterization

Identification and characterization of 4-{[(Oxan-4-yl)methoxy]methyl}aniline can be accomplished through various analytical techniques commonly used for organic compounds.

Spectroscopic Methods

Characterization typically involves:

  • NMR spectroscopy (1H and 13C) to confirm structural features

  • Mass spectrometry to verify molecular weight and fragmentation patterns

  • IR spectroscopy to identify functional groups

  • UV-visible spectroscopy to analyze chromophoric properties

Identification Parameters

Key identifiers for this compound include:

  • CAS Number: 1248641-71-5

  • Molecular Formula: C13H19NO2

  • Molecular Weight: 221.29 g/mol

  • Structural features: para-substituted aniline with a methoxymethyl-oxane substituent

Future Research Directions

Several promising avenues exist for further investigation of 4-{[(Oxan-4-yl)methoxy]methyl}aniline:

  • Comprehensive characterization of physical and chemical properties

  • Development of efficient and scalable synthetic routes

  • Exploration of its potential as a building block for pharmaceutical compounds

  • Investigation of structure-activity relationships in comparison with structural analogues

  • Assessment of biological activities and potential therapeutic applications

The continued study of this compound and related structures will likely contribute to advancements in medicinal chemistry and materials science.

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